

Synthesis of Fmoc-L-Dap(Boc,Me)-OH: An In-depth Technical Guide

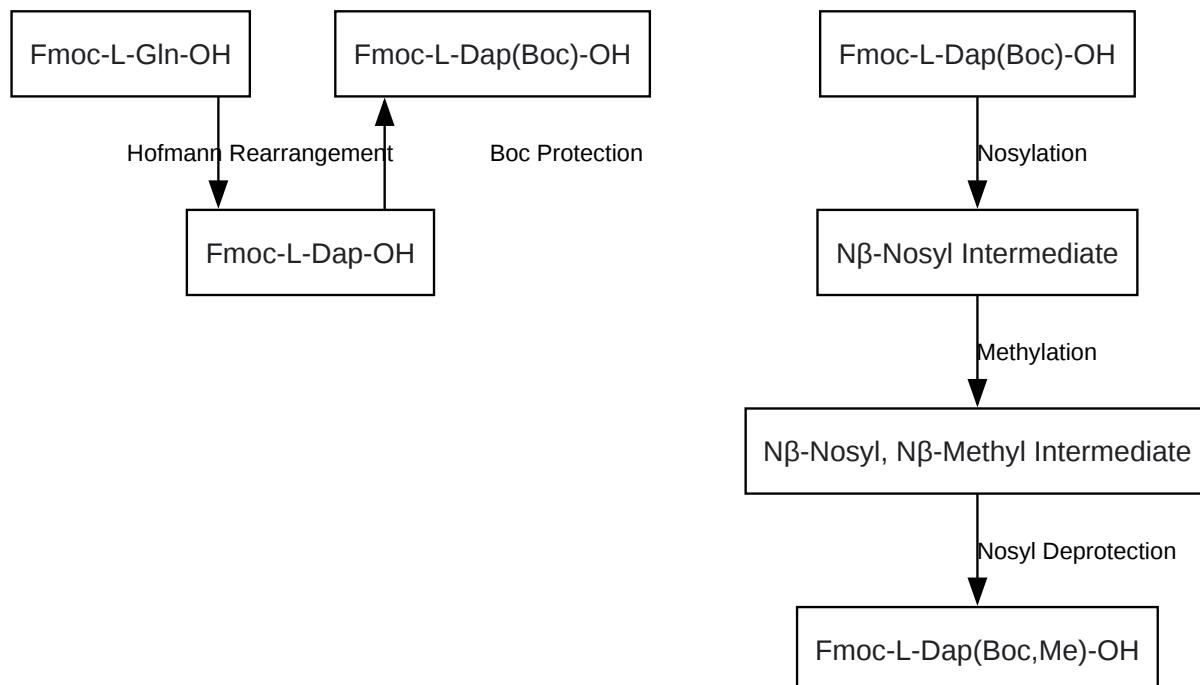
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-L-Dap(Boc,Me)-OH*

Cat. No.: B2954926

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

The orthogonally protected, non-proteinogenic amino acid **Fmoc-L-Dap(Boc,Me)-OH**, or $\text{N}^{\alpha}\text{-Fmoc-N}^{\beta}\text{-Boc-N}^{\beta}\text{-methyl-L-2,3-diaminopropionic acid}$, is a critical building block in peptide synthesis. Its unique structure allows for the introduction of a methylated secondary amine in the side chain of a peptide, which can impart favorable properties such as increased proteolytic stability, enhanced cell permeability, and improved binding affinity. This guide provides a comprehensive overview of a plausible synthetic route to **Fmoc-L-Dap(Boc,Me)-OH**, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Overview of the Synthetic Strategy

The synthesis of **Fmoc-L-Dap(Boc,Me)-OH** can be achieved through a multi-step process starting from a commercially available, orthogonally protected precursor. A logical and efficient pathway involves the synthesis of Fmoc-L-Dap(Boc)-OH, followed by the selective N-methylation of the β -amino group. This strategy allows for precise control over the introduction of the methyl group while preserving the stereochemistry of the chiral center.

The overall synthetic transformation is depicted in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Fmoc-L-Dap(Boc,Me)-OH**.

Experimental Protocols

Synthesis of Fmoc-L-Dap(Boc)-OH

This two-step procedure starts with the Hofmann rearrangement of Fmoc-L-Gln-OH to generate Fmoc-L-Dap-OH, followed by the protection of the β-amino group with a Boc group.

Step 1: Synthesis of Na-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH)

This reaction proceeds via a Hofmann rearrangement of the glutamine side-chain amide.

- Reaction: In a suitable reaction vessel, a suspension of Fmoc-L-Gln-OH is prepared in a mixed solvent system of acetonitrile, ethyl acetate, and water.
- Reagent Addition: To this suspension, iodobenzene diacetate is added.
- Reaction Conditions: The reaction mixture is stirred at room temperature.

- Work-up and Isolation: Following the reaction, the product, Fmoc-L-Dap-OH, is isolated through standard work-up procedures.

Step 2: Synthesis of Na-Fmoc-N β -Boc-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH)

- Reaction: The crude Fmoc-L-Dap-OH is dissolved in a mixture of acetone and water.
- Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution.
- pH Adjustment: The pH of the reaction mixture is carefully adjusted and maintained in the range of 7.5-8.0 using a solution of sodium hydroxide.
- Reaction Conditions: The reaction is allowed to proceed for several hours at room temperature.
- Work-up and Isolation: After the reaction is complete, the product is isolated and purified.

Parameter	Step 1: Fmoc-L-Dap-OH Synthesis	Step 2: Fmoc-L-Dap(Boc)-OH Synthesis
Starting Material	Fmoc-L-Gln-OH	Fmoc-L-Dap-OH
Key Reagents	Iodobenzene diacetate, Acetonitrile, Ethyl acetate, Water	Di-tert-butyl dicarbonate, Acetone, Water, NaOH
Reaction Time	48-72 hours	4 hours
Temperature	20-30 °C	Room Temperature
pH	Not specified	7.5-8.0

N-Methylation of Fmoc-L-Dap(Boc)-OH

The selective N-methylation of the β -amino group is a critical step. A robust method involves the use of a temporary protecting group on the β -nitrogen to facilitate methylation.

Step 1: N β -Nosylation

- Reaction: Fmoc-L-Dap(Boc)-OH is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
- Reagent Addition: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine are added to the solution.
- Reaction Conditions: The reaction is stirred at room temperature until completion.
- Work-up and Isolation: The N β -nosylated intermediate is isolated.

Step 2: N β -Methylation

- Reaction: The nosylated intermediate is dissolved in an appropriate solvent.
- Reagent Addition: A methylating agent, such as dimethyl sulfate or methyl iodide, is added in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Reaction Conditions: The reaction is carried out at room temperature.
- Work-up and Isolation: The methylated product is isolated after an aqueous work-up.

Step 3: N β -Nosyl Deprotection

- Reaction: The N β -methylated, N β -nosylated intermediate is dissolved in a suitable solvent.
- Reagent Addition: A thiol, such as mercaptoethanol, and a base, like diisopropylethylamine (DIEA), are added to cleave the nosyl group.
- Reaction Conditions: The reaction mixture is stirred at room temperature.
- Work-up and Purification: The final product, **Fmoc-L-Dap(Boc,Me)-OH**, is purified using chromatographic techniques.

Parameter	Step 1: N β -Nosylation	Step 2: N β -Methylation	Step 3: N β -Nosyl Deprotection
Starting Material	Fmoc-L-Dap(Boc)-OH	N β -Nosyl Intermediate	N β -Nosyl, N β -Methyl Intermediate
Key Reagents	o-NBS-Cl, Collidine, DMF	Dimethyl sulfate/Methyl iodide, DBU	Mercaptoethanol, DIEA
Reaction Time	Varies, typically a few hours	Varies, typically a few hours	Varies, typically a few hours
Temperature	Room Temperature	Room Temperature	Room Temperature

Quantitative Data and Characterization

The following table summarizes key quantitative data for the final product and important intermediates.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Fmoc-L-Gln-OH	C ₂₀ H ₂₀ N ₂ O ₅	368.39	71989-20-3
Fmoc-L-Dap-OH	C ₁₈ H ₁₈ N ₂ O ₄	326.35	181954-34-7
Fmoc-L-Dap(Boc)-OH	C ₂₃ H ₂₆ N ₂ O ₆	426.46	162558-25-0
Fmoc-L-Dap(Boc,Me)-OH	C ₂₄ H ₂₈ N ₂ O ₆	440.49	446847-80-9

Application in Peptide Synthesis

Fmoc-L-Dap(Boc,Me)-OH is a valuable building block for solid-phase peptide synthesis (SPPS). The Fmoc group on the α -amine allows for standard SPPS protocols using a piperidine solution for deprotection. The Boc group on the side chain is stable to these conditions and can be removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).

[Click to download full resolution via product page](#)

Caption: Incorporation of **Fmoc-L-Dap(Boc,Me)-OH** in SPPS.

Conclusion

The synthesis of **Fmoc-L-Dap(Boc,Me)-OH**, while requiring multiple steps, is achievable through established chemical transformations. The outlined synthetic strategy provides a robust framework for obtaining this valuable building block for advanced peptide design and drug discovery. Careful control of reaction conditions and purification at each stage are crucial for obtaining the final product in high purity. The use of this building block in SPPS opens up possibilities for creating novel peptides with enhanced therapeutic potential.

- To cite this document: BenchChem. [Synthesis of Fmoc-L-Dap(Boc,Me)-OH: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2954926#synthesis-of-fmoc-l-dap-boc-me-oh-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com